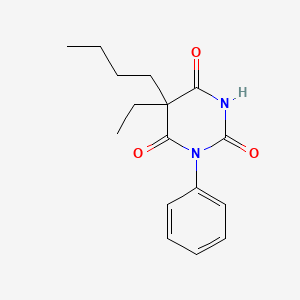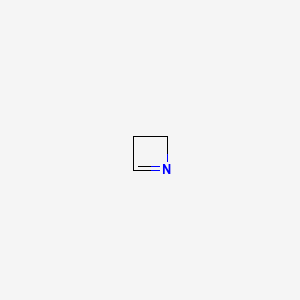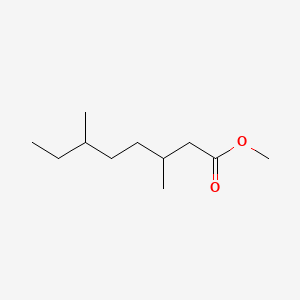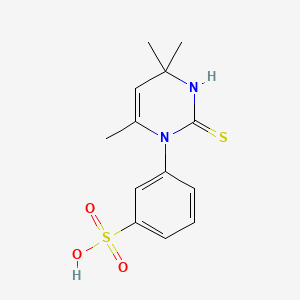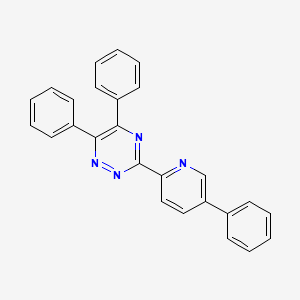![molecular formula C12HBr4Cl3O B13808030 4,6,7,8-Tetrabromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B13808030.png)
4,6,7,8-Tetrabromo-1,2,3-trichlorodibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabromotrichlorodibenzofuran is a halogenated organic compound belonging to the family of dibenzofurans These compounds are characterized by their two benzene rings fused to a central furan ring Tetrabromotrichlorodibenzofuran is notable for its high degree of halogenation, with four bromine atoms and three chlorine atoms attached to the dibenzofuran structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetrabromotrichlorodibenzofuran typically involves the bromination and chlorination of dibenzofuran. One common method includes the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective halogenation at the desired positions on the dibenzofuran ring.
Industrial Production Methods: Industrial production of tetrabromotrichlorodibenzofuran may involve large-scale halogenation processes using similar reagents and catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Tetrabromotrichlorodibenzofuran can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives of the compound.
Reduction: Reduction reactions can remove halogen atoms, potentially leading to less halogenated dibenzofurans.
Substitution: Halogen atoms on the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibenzofuran derivatives with additional oxygen-containing functional groups, while reduction may produce less halogenated dibenzofurans.
Aplicaciones Científicas De Investigación
Tetrabromotrichlorodibenzofuran has several applications in scientific research:
Environmental Science: It is studied for its persistence and bioaccumulation in the environment, as well as its potential toxic effects on wildlife and humans.
Industrial Chemistry: The compound is used as a precursor in the synthesis of other halogenated organic compounds.
Biology and Medicine: Research is ongoing to understand its effects on biological systems, including its potential as an endocrine disruptor.
Mecanismo De Acción
The mechanism of action of tetrabromotrichlorodibenzofuran involves its interaction with biological molecules. It can bind to and activate or inhibit various enzymes and receptors, leading to changes in cellular processes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparación Con Compuestos Similares
Polychlorinated Dibenzofurans (PCDFs): These compounds have similar structures but with chlorine atoms instead of bromine.
Tetrabromobisphenol A (TBBPA): Another brominated compound with different applications and toxicological profiles.
Uniqueness: Tetrabromotrichlorodibenzofuran is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. Its high degree of halogenation makes it particularly stable and resistant to degradation, which is both an advantage and a concern from an environmental perspective.
Propiedades
Fórmula molecular |
C12HBr4Cl3O |
|---|---|
Peso molecular |
587.1 g/mol |
Nombre IUPAC |
4,6,7,8-tetrabromo-1,2,3-trichlorodibenzofuran |
InChI |
InChI=1S/C12HBr4Cl3O/c13-3-1-2-4-8(17)10(19)9(18)7(16)12(4)20-11(2)6(15)5(3)14/h1H |
Clave InChI |
ZRBFRENNSJKXLT-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Br)OC2=C(C(=C1Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


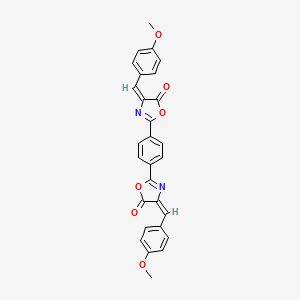

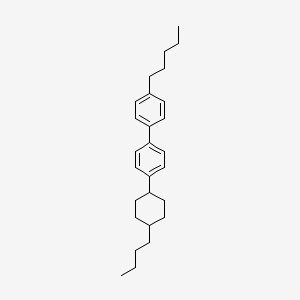
![2H-[1]Benzothiopyrano[2,3-c]pyridine,1,3,4,10a-tetrahydro-2-methyl-,(+)-(8CI)](/img/structure/B13807979.png)
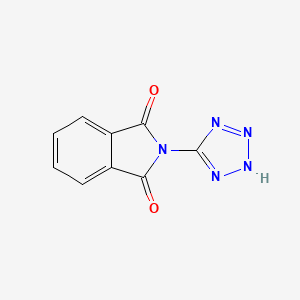
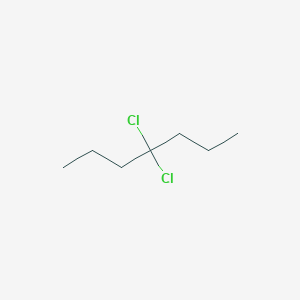
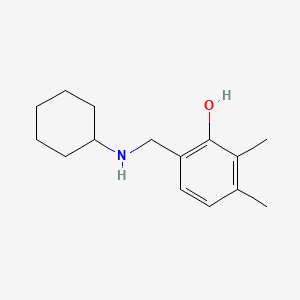
![2-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-5-chlorobenzoic acid](/img/structure/B13807996.png)
